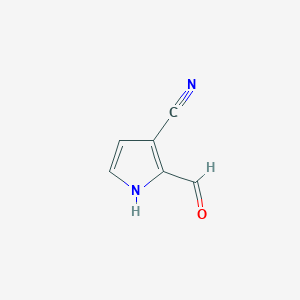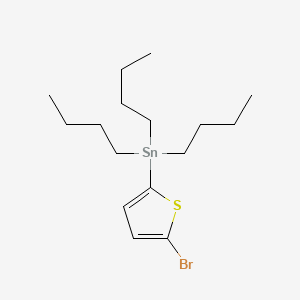![molecular formula C40H104O28Si16 B1611023 PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted CAS No. 288290-32-4](/img/structure/B1611023.png)
PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted typically involves the reaction of silane derivatives with appropriate organic compounds. The process includes multiple steps such as hydrolysis and condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted has a wide range of scientific research applications, including:
Chemistry: Used as a building block for creating novel hybrid materials with enhanced properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in photodynamic therapy and bioimaging due to its unique structural and functional properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted involves its ability to form stable, well-defined structures at the molecular level. These structures can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, van der Waals forces, and covalent interactions. The pathways involved depend on the specific application, such as drug delivery or photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted
- PSS-Octa[(3-aminopropyl)dimethylsiloxy] substituted
- PSS-Octa[(3-chloropropyl)dimethylsiloxy] substituted
Uniqueness
PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted is unique due to its hydroxyl functional groups, which provide versatility in chemical modifications and applications. Compared to similar compounds, it offers enhanced biocompatibility and functionalization potential, making it suitable for a broader range of applications in biomedical and industrial fields .
Properties
IUPAC Name |
3-[[3,5,7,9,11,13,15-heptakis[[3-hydroxypropyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H104O28Si16/c1-69(2,33-17-25-41)49-77-57-78(50-70(3,4)34-18-26-42)60-81(53-73(9,10)37-21-29-45)62-79(58-77,51-71(5,6)35-19-27-43)64-83(55-75(13,14)39-23-31-47)65-80(59-77,52-72(7,8)36-20-28-44)63-82(61-78,54-74(11,12)38-22-30-46)67-84(66-81,68-83)56-76(15,16)40-24-32-48/h41-48H,17-40H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGQMDVHXKOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H104O28Si16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459690 | |
| Record name | AGN-PC-0052F5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288290-32-4 | |
| Record name | AGN-PC-0052F5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


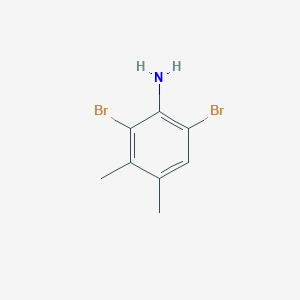
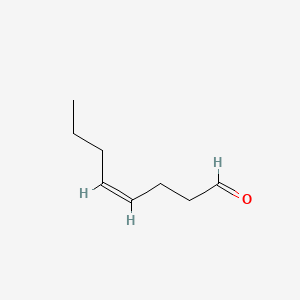
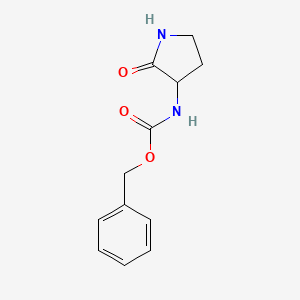
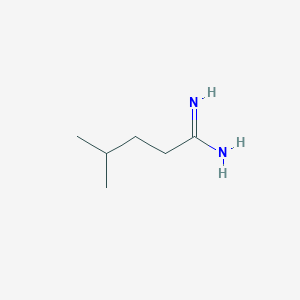
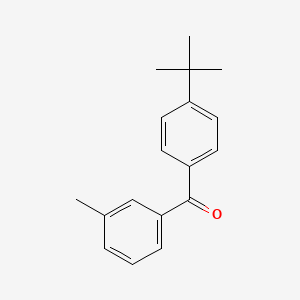
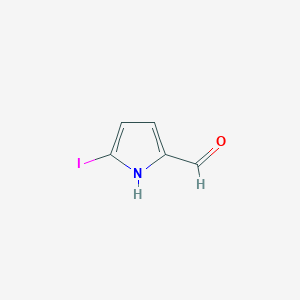
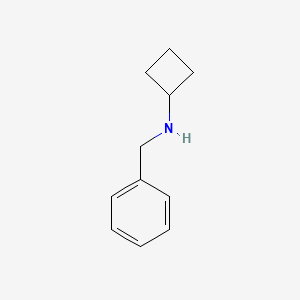
![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)


![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

